[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate [6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate
Brand Name: Vulcanchem
CAS No.: 73785-43-0
VCID: VC20815398
InChI: InChI=1S/C17H27N2O8P/c1-19(2,3)12-14-26-28(23,24)25-13-6-4-5-7-17(20)27-16-10-8-15(9-11-16)18(21)22/h8-11H,4-7,12-14H2,1-3H3
SMILES: C[N+](C)(C)CCOP(=O)([O-])OCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Molecular Formula: C17H27N2O8P
Molecular Weight: 418.4 g/mol

[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate

CAS No.: 73785-43-0

Cat. No.: VC20815398

Molecular Formula: C17H27N2O8P

Molecular Weight: 418.4 g/mol

* For research use only. Not for human or veterinary use.

[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate - 73785-43-0

Specification

CAS No. 73785-43-0
Molecular Formula C17H27N2O8P
Molecular Weight 418.4 g/mol
IUPAC Name [6-(4-nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C17H27N2O8P/c1-19(2,3)12-14-26-28(23,24)25-13-6-4-5-7-17(20)27-16-10-8-15(9-11-16)18(21)22/h8-11H,4-7,12-14H2,1-3H3
Standard InChI Key QTQKYDHSYAZAJN-UHFFFAOYSA-N
SMILES C[N+](C)(C)CCOP(=O)([O-])OCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Canonical SMILES C[N+](C)(C)CCOP(=O)([O-])OCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Introduction

Structural Identity and Nomenclature

Chemical Identification

[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate is a phosphorylcholine ester compound with several nomenclature variations in the scientific literature. The compound appears in chemical databases under multiple names, including "2-[hydroxy-[6-(4-nitrophenoxy)-6-oxohexoxy]phosphoryl]oxyethyl-trimethylazanium" and "[6-(4-nitrophenoxy)-6-oxidanylidene-hexyl] 2-(trimethylazaniumyl)ethyl phosphate" . This organophosphate is registered with CAS number 73785-43-0 and PubChem CID 126429 .

Structural Representation Systems

The compound's molecular structure can be represented through various chemical notation systems, providing different perspectives on its structural arrangement:

Notation TypeRepresentation
Canonical SMILESCN+(C)CCOP(=O)([O-])OCCCCCC(=O)OC1=CC=C(C=C1)N+[O-]
InChIInChI=1S/C17H27N2O8P/c1-19(2,3)12-14-26-28(23,24)25-13-6-4-5-7-17(20)27-16-10-8-15(9-11-16)18(21)22/h8-11H,4-7,12-14H2,1-3H3

These notations enable precise computational representation of the compound's structure, facilitating its identification and analysis in chemical databases and research contexts .

Physical and Chemical Properties

Fundamental Molecular Parameters

The physical and chemical properties of [6-(4-nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate define its behavior in various experimental and biological settings:

PropertyValue
Molecular FormulaC₁₇H₂₇N₂O₈P
Molecular Weight419.4 g/mol
Exact Mass419.15832785 Da
Monoisotopic Mass419.15832785 Da
Formal Charge1
Heavy Atom Count28

These fundamental parameters establish the compound's basic identity and are essential for analytical characterization .

Physicochemical Characteristics

The compound possesses several important physicochemical properties that influence its behavior in solution and biological environments:

PropertyValueSignificance
XLogP3-AA1.3Moderate lipophilicity
Hydrogen Bond Donor Count1Limited hydrogen bond donation capacity
Hydrogen Bond Acceptor Count8Substantial hydrogen bond accepting capacity
Rotatable Bond Count13High conformational flexibility
Topological Polar Surface Area128 ŲModerate membrane permeability
Complexity538Relatively complex structure

The moderate lipophilicity (XLogP3-AA value of 1.3) suggests a balance between aqueous solubility and membrane permeability, while the high number of rotatable bonds indicates significant conformational flexibility that may be relevant for biological target interactions .

Structural Features and Composition

Key Structural Elements

The structure of [6-(4-nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate can be analyzed in terms of several distinct functional regions:

  • A 4-nitrophenoxy group - An aromatic moiety with a nitro substituent that likely contributes to the compound's spectroscopic properties and reactivity

  • A six-carbon aliphatic chain with an oxo (carbonyl) functionality

  • A phosphate linking group that forms the core of the molecule

  • A trimethylazanium (quaternary ammonium) group that introduces a permanent positive charge

This structural organization places the compound in the category of phosphocholine esters, with potential similarities to phospholipid head groups found in biological membranes .

Functional Groups and Their Implications

The presence of specific functional groups provides insight into the compound's chemical behavior:

Functional GroupLocationChemical Implications
Nitro groupPara position on phenyl ringElectron-withdrawing, UV-active, reduction-susceptible
Ester linkageBetween hexyl chain and nitrophenoxyHydrolyzable, potential cleavage site
Phosphate groupCentral linkerIonizable, potential biological recognition element
Quaternary ammoniumTerminal groupPermanent positive charge, enhanced water solubility

The combination of these functional groups creates a molecule with amphiphilic properties, containing both hydrophilic (quaternary ammonium, phosphate) and hydrophobic (aliphatic chain, aromatic ring) regions .

Synthesis and Chemical Reactivity

Anticipated Reactivity Patterns

Based on its structural features, the compound would be expected to exhibit several reactivity patterns:

  • Hydrolytic susceptibility at the ester linkages under both acidic and basic conditions

  • Potential reduction of the nitro group under appropriate reducing conditions

  • Nucleophilic reactions at the phosphate center

  • Stability concerns related to the quaternary ammonium center in certain environments

These reactivity profiles would be important considerations in the handling, storage, and application of the compound in research settings.

Applications in Research

Immunological Studies

The compound is specifically described as "A novel phosphorylcholine ester used in immunological studies" . This suggests applications in research investigating immune system responses, potentially including:

  • Studies of phospholipid-binding antibodies

  • Investigation of phosphocholine-dependent immune pathways

  • Development of immunological probes or reagents

  • Research into phospholipid recognition by immune system components

The phosphocholine structure mimics natural phospholipid head groups, potentially making it useful for studying immune responses to phospholipid antigens.

Analysis Methods and Characterization

Analytical Approaches

The structural features of [6-(4-nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate suggest several analytical methods would be appropriate for its characterization:

  • UV-Visible spectroscopy - The nitrophenoxy group provides a strong chromophore

  • NMR spectroscopy - ¹H, ¹³C, and ³¹P NMR would provide structural confirmation

  • Mass spectrometry - Would confirm molecular weight and fragmentation patterns

  • Infrared spectroscopy - Would identify key functional groups including nitro, carbonyl, and phosphate

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